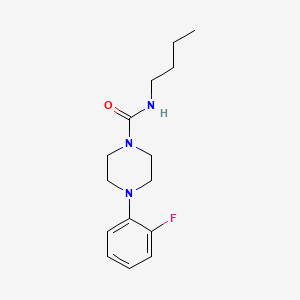
N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound . Piperazine derivatives, such as this compound, play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery . They have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .
Synthesis Analysis
The compound was synthesized from 2-fluoro phenyl isocyanate and 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazine according to a general procedure . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” is C15H22FN3O, and its molecular weight is 279.3530832 . The compound was fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Chemical Reactions Analysis
The compound is part of a series of piperazine derivatives that have been synthesized and evaluated for their biological activities . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .Applications De Recherche Scientifique
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” can be used in the synthesis of piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Drug Development
The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class. It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Kinase Inhibitors
Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases. Kinases are part of the body’s cell signaling system and play a crucial role in the regulation of cellular functions such as cell division, metabolism, and cell death .
Receptor Modulators
Piperazine-containing compounds are also used as receptor modulators . Receptor modulators are substances that have the ability to either block or stimulate receptors within the body’s cells. They are used in a variety of medical therapies .
Dopamine D4 Receptor Research
The dopamine D4 receptor exhibits a real challenge with regard to its in vivo determination due to the extremely low concentration of this receptor subtype in the mammalian brain . Piperazine-containing compounds, such as “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide”, could potentially be used in research related to the dopamine D4 receptor .
Synthesis of N,N-Disubstituted Piperazine
“N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” was used in the synthesis of N,N-disubstituted piperazine . N,N-disubstituted piperazines have a wide range of applications in medicinal chemistry and drug design .
Mécanisme D'action
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Piperazine derivatives are known to exhibit a range of biological activities .
Orientations Futures
The future directions for “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of N-(4-(4-(2-(2-[18 F]fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide ([18 F]5), a D3 partial agonist, for PET imaging of D3 receptors, shows the potential for future research in this area .
Propriétés
IUPAC Name |
N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQQOVVHMEOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)
![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)
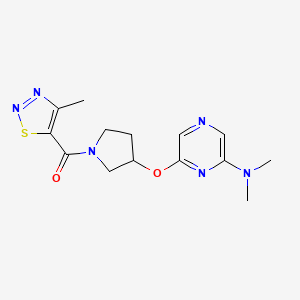
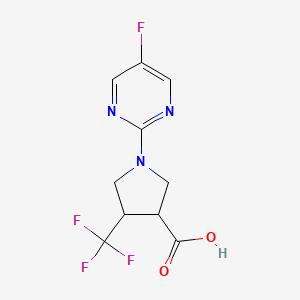
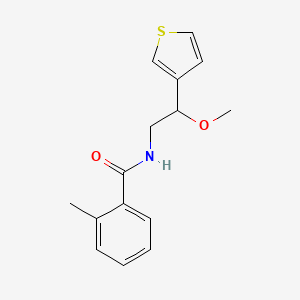
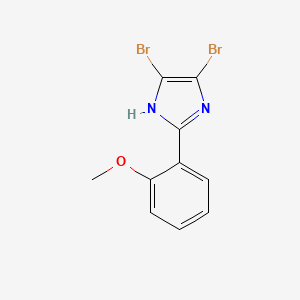
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)

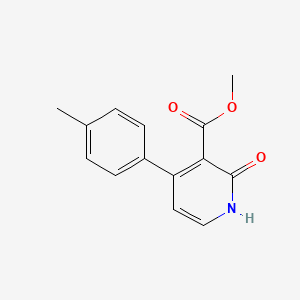
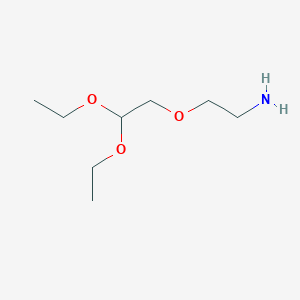
![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)